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molecular formula C8H5ClFN B046869 6-Chloro-5-fluoroindole CAS No. 122509-72-2

6-Chloro-5-fluoroindole

Cat. No. B046869
M. Wt: 169.58 g/mol
InChI Key: ANGRSSWNBDJESO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05736534

Procedure details

This material was produced from 6-chloro-5-nitro-oxindole (1 eq) and BH3 /THF (6 mol eq.) utilizing a method analogous to that described for 6-chloro-5-fluoro-indole (Preparation 29) in 99% yield (contaminated with some 6-chloro-5-nitro-indoline) and used directly in the subsequent borane/pyridine reduction.
Name
Quantity
6 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1COCC1.ClC1C=C2C(C=CN2)=CC=1F.[Cl:17][C:18]1[CH:26]=[C:25]2[C:21]([CH2:22][CH2:23][NH:24]2)=[CH:20][C:19]=1[N+:27]([O-:29])=[O:28].B.N1C=CC=CC=1>>[Cl:17][C:18]1[CH:26]=[C:25]2[C:21]([CH:22]=[CH:23][NH:24]2)=[CH:20][C:19]=1[N+:27]([O-:29])=[O:28] |f:3.4|

Inputs

Step One
Name
Quantity
6 mol
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2C=CNC2=C1)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2CCNC2=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B.N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C2C=CNC2=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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